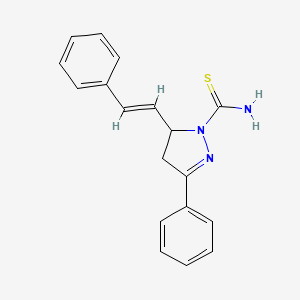
Egfr-IN-67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-67 is a novel inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has shown significant potential in targeting EGFR mutations, which are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). The development of this compound aims to overcome resistance mechanisms that limit the efficacy of first-generation EGFR inhibitors .
Preparation Methods
The synthesis of Egfr-IN-67 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, purity, and compliance with regulatory standards.
Chemical Reactions Analysis
Egfr-IN-67 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify specific functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to introduce or modify hydrogen atoms within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound.
Scientific Research Applications
Egfr-IN-67 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of EGFR inhibitors.
Biology: this compound is used to investigate the biological pathways and mechanisms involved in EGFR signaling.
Industry: This compound can be used in the development of new drugs and therapeutic strategies targeting EGFR.
Mechanism of Action
Egfr-IN-67 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ATP-binding site of the EGFR enzyme, where it competes with ATP to block kinase activity . This inhibition leads to the suppression of tumor growth and proliferation in cancers with EGFR mutations.
Comparison with Similar Compounds
Egfr-IN-67 is compared with other similar compounds, such as:
Erlotinib: Another first-generation EGFR inhibitor with similar mechanisms but different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations like T790M, similar to this compound.
This compound is unique in its ability to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors, making it a promising candidate for treating resistant forms of cancer .
Properties
Molecular Formula |
C18H17N3S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-phenyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C18H17N3S/c19-18(22)21-16(12-11-14-7-3-1-4-8-14)13-17(20-21)15-9-5-2-6-10-15/h1-12,16H,13H2,(H2,19,22)/b12-11+ |
InChI Key |
DVEFZLZUDQXPCI-VAWYXSNFSA-N |
Isomeric SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















